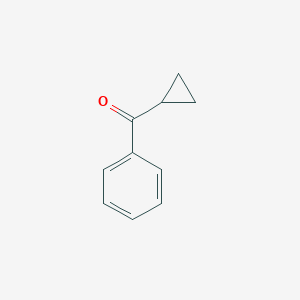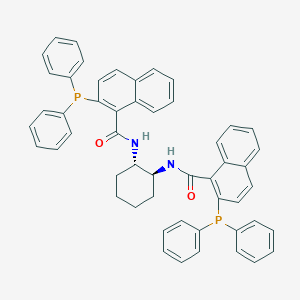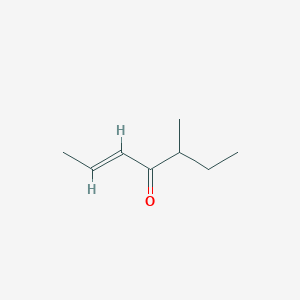
5-甲基-2-庚烯-4-酮
描述
5-Methyl-2-hepten-4-one, also known as Filbertone, is a chemical compound with the molecular formula C8H14O . It has a sweet, nutty, and slightly roasted aroma characteristic of hazelnuts . It is often used as a flavoring agent to simulate hazelnut flavor in various food products, including chocolate .
Molecular Structure Analysis
The molecular structure of 5-Methyl-2-hepten-4-one can be represented by the formula C8H14O . The average mass is 126.196 Da and the monoisotopic mass is 126.104462 Da .Physical And Chemical Properties Analysis
5-Methyl-2-hepten-4-one has a fruity, hazelnut, and green odor reminding of dried fruits and a characteristic, nutty, roasted, and nougat-like hazelnut flavor . The molecular formula is C8H14O, with an average mass of 126.196 Da and a monoisotopic mass of 126.104462 Da .科学研究应用
Flavor and Fragrance Industry
Specific Scientific Field
Flavor chemistry and perfumery
5-Methyl-2-hepten-4-one
contributes to the characteristic aroma of hazelnuts and is widely used in the flavor and fragrance industry. Its nutty, hazelnut-like scent makes it a valuable ingredient in food flavorings, perfumes, and scented products.
Experimental Procedures
The compound can be synthesized or extracted from natural sources. For synthetic production, chemical methods are employed to obtain high purity. In natural extraction, hazelnut oil or other botanical sources are processed to isolate filbertone.
Results and Outcomes
The inclusion of filbertone enhances hazelnut-flavored products, such as baked goods, beverages, and confectionery. Sensory evaluations confirm its contribution to the overall flavor profile. Quantitative data on the concentration of filbertone in different formulations can be obtained through gas chromatography-mass spectrometry (GC-MS) analysis .
Olive Oil Adulteration Detection
Specific Scientific Field
Analytical chemistry and food authenticity assessment
Application Summary
Filbertone serves as a key marker for detecting adulteration in olive oil. Its presence or absence can indicate whether a sample of olive oil has been mixed with other oils or substances.
Experimental Procedures
Researchers analyze olive oil samples using techniques like high-performance liquid chromatography (HPLC) or GC-MS. Filbertone’s specific retention time or mass spectrum helps identify its presence.
Results and Outcomes
Comparing the filbertone content in an olive oil sample against established thresholds allows for accurate detection of adulteration. Authentic olive oil should contain minimal or no filbertone, while adulterated samples may show higher levels .
Skeletal Muscle Metabolism
Specific Scientific Field
Metabolic physiology and biochemistry
Application Summary
Recent studies have investigated filbertone’s effects on skeletal muscle metabolism. Researchers explored its potential role in regulating thermogenesis and lipid metabolism.
Experimental Procedures
In animal models (e.g., mice), filbertone was administered orally or intraperitoneally. Researchers monitored metabolic parameters, including energy expenditure, lipid oxidation, and gene expression related to thermogenesis.
Results and Outcomes
Filbertone supplementation led to increased thermogenesis and enhanced lipid metabolism in skeletal muscle. These findings suggest its potential as a dietary supplement for metabolic health .
Fruit Flavor Enhancement
Specific Scientific Field
Food science and sensory evaluation
Application Summary
Fruit flavor enhancement is another area where filbertone plays a role. It contributes to the overall fruity aroma of certain fruits.
Experimental Procedures
Researchers analyze fruit samples using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. Filbertone is one of the volatile compounds detected.
Results and Outcomes
Quantitative data reveal the concentration of filbertone in different fruits. Its presence influences consumer perception of fruit flavor, impacting overall liking and preference .
Perfumery
Specific Scientific Field
Aromatic chemistry and fragrance formulation
Application Summary
Filbertone is a valuable ingredient in perfumes and colognes. Its nutty, warm scent adds depth and complexity to fragrance compositions.
Experimental Procedures
Perfumers blend filbertone with other aroma chemicals to create unique fragrances. Sensory evaluations help assess its impact on the overall scent.
Results and Outcomes
Filbertone contributes to the top, middle, or base notes of perfumes. Its inclusion affects the olfactory experience and longevity of the fragrance .
Hazelnut-Based Product Authentication
Specific Scientific Field
Food authenticity and traceability
Application Summary
Filbertone serves as an authenticity marker for hazelnut-based products, such as spreads, chocolates, and pastries. It confirms the presence of genuine hazelnut ingredients.
Experimental Procedures
Researchers analyze product samples using techniques like HPLC or GC-MS. Filbertone’s specific fingerprint helps differentiate authentic hazelnut products from counterfeits.
Results and Outcomes
Quantitative assessments of filbertone content provide evidence of product authenticity. Consumers can trust that products containing filbertone truly contain hazelnut-derived ingredients .
安全和危害
5-Methyl-2-hepten-4-one is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
(E)-5-methylhept-2-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJWAURHQDJJAC-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C(=O)/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017670 | |
| Record name | (E)-5-Methyl-2-hepten-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; hazelnut, metallic, buttey odour | |
| Record name | 5-Methyl-2-hepten-4-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1065/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
| Record name | 5-Methyl-2-hepten-4-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1065/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.845-0.852 | |
| Record name | 5-Methyl-2-hepten-4-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1065/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
5-Methyl-2-hepten-4-one | |
CAS RN |
102322-83-8, 81925-81-7 | |
| Record name | (E)-5-Methyl-2-hepten-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102322-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-5-Methyl-2-hepten-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102322838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hepten-4-one, 5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-5-Methyl-2-hepten-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hepten-4-one, 5-methyl-, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hepten-4-one, 5-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-2-HEPTEN-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K2S58736F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

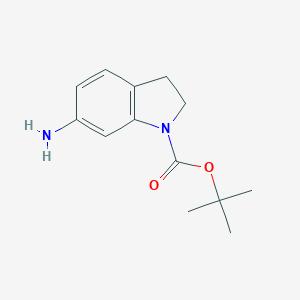
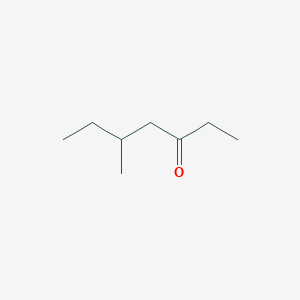

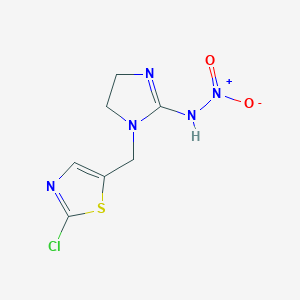

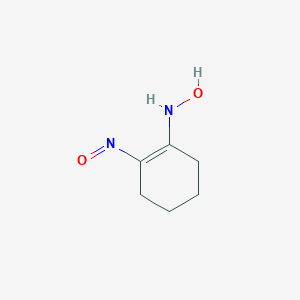
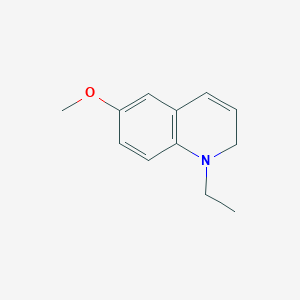
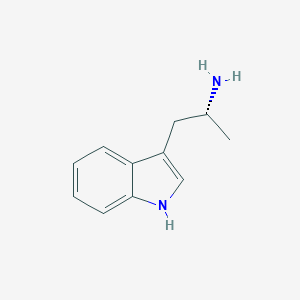
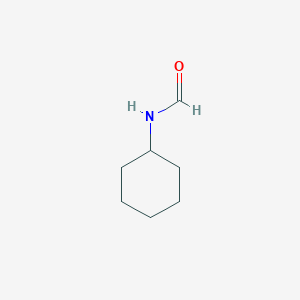
![Dipotassium;5-[2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethoxy]-1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonane](/img/structure/B146474.png)


